molecular formula C12H22O3 B14687182 Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol CAS No. 26252-08-4

Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol

Cat. No.: B14687182
CAS No.: 26252-08-4
M. Wt: 214.30 g/mol
InChI Key: MMSANMQUCORDQA-UHFFFAOYSA-N
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Description

. This compound is a type of alcohol and is characterized by its cyclohexene ring structure with methyl and isopropyl substituents. It is commonly found in essential oils and has a variety of applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of terpenes, such as limonene or pinene, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Halogenated cyclohexenes, ethers.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the hydrophobic cyclohexene ring can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

    Menthol: Similar structure but with a hydroxyl group at a different position.

    Carvone: Contains a ketone group instead of a hydroxyl group.

    Limonene: Lacks the hydroxyl group and has a different ring structure.

Uniqueness

Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

26252-08-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,7,9-11H,5-6H2,1-3H3;1H3,(H,3,4)

InChI Key

MMSANMQUCORDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1O)C(C)C.CC(=O)O

Origin of Product

United States

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